1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
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Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C28H25N3O2 and its molecular weight is 435.527. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea have been explored extensively. For instance, the synthesis of novel fluorescent sensor molecules incorporating naphthalene imide and urea groups has been demonstrated, highlighting their selective recognition abilities for certain anions R. Jun, 2010. Moreover, the formation of nanoaggregates from 1,8-naphthalimide-based compounds and their aggregation-enhanced emission properties have been studied, providing insights into their potential applications in materials science A. Srivastava, A. Singh, L. Mishra, 2016.
Biological Activity and Therapeutic Potential
The exploration of biological activities and therapeutic potentials of related compounds has also been a focus of research. For example, the synthesis, characterization, and cytotoxic activity of 1,8-naphthalimide derivatives with non-protein amino acids have been investigated, revealing their inhibitory effects on the growth of malignant cells at micromolar concentrations M. Marinov, E. Naydenova, G. Momekov, et al., 2019. Additionally, studies on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been conducted, showing promising antiproliferative and antimicrobial activities, which could pave the way for new therapeutic agents I. Perković, M. Antunović, I. Marijanović, et al., 2016.
Photophysical Properties and Material Applications
The photophysical properties and potential material applications of derivatives have been a subject of study as well. The investigation into the synthesis, molecular structure, and oxidation reactions of compounds related to this compound has contributed to the understanding of their unique properties, which could be utilized in the development of advanced materials and chemical sensors A. V. Malkova, V. Kotsyuba, A. T. Soldatenkov, et al., 2014.
Properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27-16-13-22-17-24(14-15-26(22)31(27)19-20-7-2-1-3-8-20)30-28(33)29-18-23-11-6-10-21-9-4-5-12-25(21)23/h1-12,14-15,17H,13,16,18-19H2,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZFQBZVXTVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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